molecular formula C11H10O2S2 B15202335 2-[4-(Methylsulfonyl)phenyl]thiophene

2-[4-(Methylsulfonyl)phenyl]thiophene

Cat. No.: B15202335
M. Wt: 238.3 g/mol
InChI Key: ABKFLMWFOQQLCT-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073) Chemistry and Derivatives

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry. researchgate.netorganic-chemistry.org Its structure is analogous to benzene (B151609), exhibiting aromaticity that leads to a rich and varied reaction chemistry. organic-chemistry.org Thiophene and its derivatives are not merely academic curiosities; they are integral components in a multitude of applications, ranging from pharmaceuticals to materials science. organic-chemistry.orgresearchgate.net The thiophene nucleus can be readily functionalized, allowing for the synthesis of a diverse array of derivatives with tailored properties. researchgate.net The substitution at the 2-position of the thiophene ring is particularly common and is a key feature of 2-[4-(Methylsulfonyl)phenyl]thiophene.

Thiophene derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net This has made them a privileged scaffold in drug discovery. In the realm of materials science, the electron-rich nature of the thiophene ring has led to its incorporation into organic semiconductors, conductive polymers, and organic light-emitting diodes (OLEDs).

Significance of Sulfone-Containing Heterocycles in Contemporary Chemical Research

The sulfone group (-SO2-) is a powerful electron-withdrawing moiety that significantly influences the electronic properties of a molecule. researchgate.net When incorporated into heterocyclic systems, sulfones can enhance biological activity and modulate physical properties. researchgate.netnih.gov The presence of the sulfone group can increase the polarity of a molecule and its ability to act as a hydrogen bond acceptor, which can be crucial for interactions with biological targets. nih.gov

In medicinal chemistry, the sulfone group is a common feature in a variety of drugs, including antibacterial and anti-inflammatory agents. researchgate.netnih.gov For instance, the well-known nonsteroidal anti-inflammatory drugs (NSAIDs) Celecoxib and Rofecoxib contain a sulfone or a related sulfonamide group. In materials science, the introduction of a sulfone group can improve the thermal stability and electron-transporting capabilities of organic materials.

Overview of Research Trajectories for Aryl-Substituted Thiophenes

Aryl-substituted thiophenes are a class of compounds that have garnered considerable attention in both academic and industrial research. The direct linkage of an aryl group to the thiophene ring creates an extended π-conjugated system, which is a desirable feature for applications in organic electronics. Research in this area often focuses on the synthesis of these compounds through various cross-coupling reactions, with the Suzuki and Stille reactions being prominent examples. researchgate.netwikipedia.org These methods allow for the controlled and efficient formation of the carbon-carbon bond between the thiophene and aryl rings.

The functionalization of the aryl ring provides another avenue for modifying the properties of aryl-substituted thiophenes. By introducing electron-donating or electron-withdrawing groups onto the aryl ring, researchers can fine-tune the electronic and optical properties of the resulting compounds. The methylsulfonyl group in this compound is a prime example of such a modification, introducing a strong electron-withdrawing effect.

Academic Relevance and Research Gaps in Studying this compound

The academic relevance of this compound lies at the intersection of thiophene chemistry, sulfone chemistry, and the study of aryl-substituted heterocycles. The combination of the electron-rich thiophene ring and the electron-withdrawing methylsulfonylphenyl group suggests that this compound could possess interesting electronic properties, making it a potential candidate for applications in materials science. Furthermore, the established biological activities of both thiophene and sulfone moieties hint at the potential for this compound to be explored in the context of medicinal chemistry.

Despite this potential, a notable research gap exists in the scientific literature concerning this compound. While numerous studies focus on more complex derivatives or related structures, there is a lack of dedicated research on the synthesis, characterization, and application of this specific parent compound. This presents an opportunity for future research to explore the fundamental properties of this molecule and to establish its potential in various scientific fields.

Plausible Synthetic Approaches

While specific literature on the synthesis of this compound is scarce, its preparation can be envisioned through established synthetic methodologies. Two primary retrosynthetic disconnections are most plausible: the formation of the aryl-thiophene bond or the oxidation of a thioether precursor.

A common and powerful method for constructing aryl-heteroaryl bonds is the Suzuki cross-coupling reaction. This would involve the reaction of a thiophene boronic acid or ester with an aryl halide, or vice versa.

Alternatively, the Stille cross-coupling reaction offers another robust method for the formation of the C-C bond between the thiophene and phenyl rings.

A different synthetic strategy would involve first synthesizing the thioether analogue, 2-[4-(methylthio)phenyl]thiophene, followed by oxidation of the sulfide (B99878) to the sulfone. This oxidation can typically be achieved using various oxidizing agents. organic-chemistry.org

PrecursorsReaction TypePlausible Reagents and Conditions
2-Thienylboronic acid and 1-bromo-4-(methylsulfonyl)benzeneSuzuki CouplingPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water)
2-Bromothiophene and 4-(Methylsulfonyl)phenylboronic acidSuzuki CouplingPd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., K₂CO₃), solvent (e.g., dioxane/water)
2-(Tributylstannyl)thiophene and 1-bromo-4-(methylsulfonyl)benzeneStille CouplingPd catalyst (e.g., Pd(PPh₃)₄), solvent (e.g., toluene)
2-Bromothiophene and 4-(tributylstannyl)phenyl methyl sulfoneStille CouplingPd catalyst (e.g., PdCl₂(PPh₃)₂), solvent (e.g., DMF)
2-[4-(Methylthio)phenyl]thiopheneOxidationOxidizing agent (e.g., m-CPBA, H₂O₂, Oxone®), solvent (e.g., CH₂Cl₂, CH₃COOH)

An in-depth examination of the synthetic pathways leading to this compound and its related structural analogs reveals a variety of sophisticated chemical strategies. These methodologies can be broadly categorized by the construction of the core thiophene ring, the installation of the aryl moiety, and the formation of the methylsulfonyl group. This article provides a detailed overview of these synthetic approaches, focusing on the key reactions and principles that underpin the synthesis of this important chemical compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-(4-methylsulfonylphenyl)thiophene

InChI

InChI=1S/C11H10O2S2/c1-15(12,13)10-6-4-9(5-7-10)11-3-2-8-14-11/h2-8H,1H3

InChI Key

ABKFLMWFOQQLCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring, a five-membered aromatic heterocycle, is known for its high reactivity in electrophilic aromatic substitution, surpassing that of benzene (B151609). However, its reactivity in 2-[4-(Methylsulfonyl)phenyl]thiophene is significantly modulated by the presence of the bulky and deactivating 4-(methylsulfonyl)phenyl substituent at the C2 position.

Electrophilic aromatic substitution (EAS) on unsubstituted thiophene preferentially occurs at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (the sigma complex). In this compound, the C2 position is blocked by the aryl substituent. Consequently, electrophilic attack is directed almost exclusively to the C5 position.

The 4-(methylsulfonyl)phenyl group exerts a strong deactivating effect on the thiophene ring via its negative inductive (-I) and resonance (-M) effects. The sulfonyl group withdraws electron density from the phenyl ring, which in turn withdraws density from the thiophene nucleus. This deactivation makes electrophilic substitution reactions on this compound proceed under harsher conditions compared to unsubstituted thiophene. Typical EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to yield the corresponding 5-substituted derivatives.

ReactionReagentsMajor ProductNotes
BrominationBr2 in Acetic Acid2-[4-(Methylsulfonyl)phenyl]-5-bromothiopheneReaction is slower than for unsubstituted thiophene due to deactivation.
NitrationHNO3/H2SO42-[4-(Methylsulfonyl)phenyl]-5-nitrothiopheneRequires carefully controlled conditions to avoid oxidation of the thiophene ring.
AcylationAcCl / AlCl31-(5-(4-(Methylsulfonyl)phenyl)thiophen-2-yl)ethan-1-oneClassic Friedel-Crafts conditions; substitution occurs at the C5 position.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like thiophene. However, the reaction becomes feasible when the ring is substituted with potent electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the methylsulfonylphenyl group provides significant activation for SNAr reactions. If a suitable leaving group (e.g., a halogen) is present at the C3 or C5 position of the thiophene ring, it can be displaced by a variety of nucleophiles. The electron-withdrawing sulfonyl group helps to delocalize the negative charge of the anionic intermediate, thereby lowering the activation energy for the reaction. Computational studies on similar systems, such as 2-methoxy-3-X-5-nitrothiophenes (where X can be SO₂CH₃), confirm that the sulfonyl group facilitates the initial nucleophilic addition step in the SNAr mechanism.

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding thiophene-1-oxides or thiophene-1,1-dioxides (sulfones). The oxidation of thiophene derivatives can be achieved using various oxidizing agents, such as hydrogen peroxide in the presence of a catalyst like methyltrioxorhenium(VII) (MTO).

The reaction proceeds in a stepwise manner, first forming the sulfoxide (B87167), which can then be further oxidized to the sulfone. The electronic nature of the substituents on the thiophene ring influences the reaction rate. Electron-donating groups tend to accelerate the first oxidation step (sulfide to sulfoxide), whereas electron-withdrawing groups, such as the 4-(methylsulfonyl)phenyl group, are expected to decrease the rate of this initial oxidation. Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often faster for substrates with electron-withdrawing groups. Enzymatic oxidation of thiophenes to produce sulfoxides and sulfones has also been demonstrated using peroxygenase enzymes.

Reduction of the thiophene ring is less common due to its aromatic stability and requires more forcing conditions, often leading to a complex mixture of products. Catalytic hydrogenation can, under specific conditions, lead to the saturation of the ring to form a tetrahydrothiophene (B86538) derivative.

Thiophene itself is a poor diene in Diels-Alder reactions due to its high resonance energy, which is lost upon cycloaddition. Consequently, [4+2] cycloaddition reactions with thiophenes often require high temperatures, high pressures, or the use of highly reactive dienophiles.

However, the reactivity of the thiophene ring as a diene can be dramatically enhanced by oxidizing the sulfur atom. The resulting thiophene-1-oxides and, particularly, thiophene-1,1-dioxides are significantly less aromatic and behave as reactive dienes in Diels-Alder reactions. The cycloaddition adducts of thiophene-1,1-dioxides often spontaneously extrude sulfur dioxide (SO₂) to yield a new cyclohexadiene ring system. Therefore, a potential transformation pathway for this compound involves its initial oxidation to the corresponding 1,1-dioxide, followed by a Diels-Alder reaction with a suitable dienophile and subsequent SO₂ extrusion to form a substituted biphenyl (B1667301) derivative.

Reactivity of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is generally considered a stable and relatively inert functional group. However, it can participate in specific chemical transformations, most notably involving the functionalization of the methyl group's alpha-carbon.

The protons on the carbon atom adjacent (alpha) to the sulfonyl group are rendered acidic by the strong electron-withdrawing nature of the two sulfonyl oxygens. For aryl methyl sulfones, the pKa of these alpha-protons is sufficiently low to allow for deprotonation by a strong base, generating a stabilized carbanion.

This alpha-sulfonyl carbanion is a potent nucleophile and can react with various electrophiles, providing a pathway for the functionalization of the methyl group. This reactivity is a cornerstone of sulfone chemistry and is applicable to the methylsulfonyl group in this compound. Common transformations include alkylation and arylation.

Reaction TypeReagentsIntermediateProduct TypeNotes
α-Alkylation1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X)α-Sulfonyl CarbanionAr-SO2-CH2-RA versatile method for C-C bond formation at the α-position.
α-Arylation1. Base (e.g., t-BuOK) 2. Aryl Halide (Ar-X) 3. Palladium Catalystα-Sulfonyl CarbanionAr-SO2-CH2-Ar'Palladium-catalyzed cross-coupling enables the formation of diarylmethyl sulfones.
α-HalogenationKOH/t-BuOH, CCl4 or CBrCl3α-Sulfonyl Radical AnionAr-SO2-CH2-XProceeds via a radical-anion radical pair mechanism.

These reactions demonstrate that the methylsulfonyl group is not merely a passive substituent but can serve as a handle for further molecular elaboration, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

Influence of the Sulfonyl Group on Adjacent Reactivity

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group that profoundly influences the reactivity of both the phenyl and thiophene rings in this compound. Its impact stems from a combination of a strong negative inductive effect (-I) and a resonance effect (-R), where the sulfur atom can expand its octet to accommodate electron delocalization from the aromatic ring.

This strong electron-withdrawing nature significantly deactivates the adjacent phenyl ring towards electrophilic aromatic substitution (EAS). By pulling electron density away from the ring, the sulfonyl group makes the phenyl moiety less nucleophilic and therefore less reactive towards incoming electrophiles. The deactivation is substantial, rendering reactions like nitration or halogenation more difficult to achieve compared to unsubstituted benzene, often requiring harsher reaction conditions.

Furthermore, the sulfonyl group acts as a meta-director for electrophilic aromatic substitution on the phenyl ring. When an electrophile does attack the deactivated ring, it is directed to the positions meta to the sulfonyl group (C3' and C5'). This is because the resonance structures of the cationic intermediate (the arenium ion or sigma complex) show that positive charge is placed at the ortho and para positions. Placing a positive charge adjacent to the already electron-deficient carbon attached to the sulfonyl group is highly energetically unfavorable. The meta positions, by contrast, avoid this direct destabilization, making them the preferred sites of attack.

Conversely, the sulfonyl group can facilitate other types of reactions. It is known to be a competent directing group for ortho-lithiation. wikipedia.orguwindsor.ca In this reaction, a strong base like n-butyllithium can selectively remove a proton from one of the ortho positions (C3' or C5') due to coordination between the lithium atom and the oxygen atoms of the sulfonyl group. This creates a powerful nucleophilic center that can then react with various electrophiles, providing a route to ortho-substituted derivatives that are inaccessible through EAS.

The sulfonyl group can also function as a leaving group in various transition-metal-catalyzed cross-coupling reactions. researchgate.net This desulfonylative functionalization allows for the cleavage of the C(sp²)–SO₂ bond and the formation of new carbon-carbon or carbon-heteroatom bonds, offering a versatile strategy for modifying the molecular scaffold. nih.gov

Reactions at the Phenyl Ring

As established, the methylsulfonyl group is a deactivating, meta-directing group for electrophilic aromatic substitution (EAS). libretexts.orgnih.govmasterorganicchemistry.com Consequently, reactions such as nitration, halogenation, and sulfonation on the phenyl ring of this compound will proceed under more forcing conditions than for benzene and will yield products substituted at the C3' and C5' positions, which are meta to the sulfonyl substituent.

The general mechanism for these transformations involves two principal steps:

Attack by the Aromatic Ring: The π-electron system of the phenyl ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it disrupts the ring's aromaticity and forms a high-energy carbocation intermediate known as an arenium ion. libretexts.orgias.ac.in

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. ias.ac.in

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
ReactionTypical ReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)2-[3-Nitro-4-(methylsulfonyl)phenyl]thiophene
Halogenation (Bromination)Br₂, FeBr₃Br⁺ (Bromonium ion equivalent)2-[3-Bromo-4-(methylsulfonyl)phenyl]thiophene
SulfonationFuming H₂SO₄ (SO₃)SO₃ (or HSO₃⁺)2-(Thiophen-2-yl)-5-(methylsulfonyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)Generally does not occur due to strong deactivation of the ring.

Beyond electrophilic substitution, the phenyl ring of this compound can be modified through alternative strategies that leverage the unique properties of the sulfonyl group.

Directed ortho-Metalation (DoM): One of the most powerful methods for functionalizing the positions adjacent to the sulfonyl group is directed ortho-metalation (DoM). wikipedia.org The sulfonyl group is an effective directing metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures results in the selective deprotonation of one of the ortho C-H bonds (at C3' or C5'). This regioselectivity arises from the coordination of the lithium cation to the Lewis basic oxygen atoms of the sulfonyl group, which positions the base to abstract the nearest proton. core.ac.ukchemrxiv.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles to install various functional groups.

Table 2: Examples of Functional Groups Introduced via Directed ortho-Metalation
ElectrophileReagent ExampleFunctional Group Introduced
Carbonyl compoundsAcetone, BenzaldehydeHydroxyalkyl (-CR₂OH)
Carbon dioxideCO₂ (gas or solid)Carboxylic acid (-COOH)
Halogen sourcesI₂, C₂Cl₆Halogen (-I, -Cl)
Silyl halides(CH₃)₃SiClSilyl (-Si(CH₃)₃)
Boronic estersTriisopropyl borateBoronic acid (-B(OH)₂)

Desulfonylative Cross-Coupling: The sulfonyl moiety can also be utilized as a leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.org In these transformations, the C-SO₂CH₃ bond is cleaved, allowing for the formation of a new carbon-carbon bond. This approach enables the replacement of the entire methylsulfonylphenyl group or, under specific conditions, just the methylsulfonyl group, providing access to biaryl compounds that would be difficult to synthesize otherwise. The reactivity in these couplings can be tuned, with studies showing that electron-withdrawing groups on the sulfone, such as a trifluoromethyl group, can enhance the rate of C-S bond activation. researchgate.netlibretexts.org

Mechanistic Investigations of Key Transformations

Isotopic labeling is a fundamental tool for elucidating reaction mechanisms by tracing the fate of atoms through a transformation. In the context of electrophilic aromatic substitution, the kinetic isotope effect (KIE) is particularly informative. The KIE is a comparison of the reaction rate of a compound with that of its isotopically substituted counterpart (e.g., C-H vs. C-D).

For most electrophilic aromatic substitutions, including nitration and halogenation, there is typically no primary KIE observed. imperial.ac.uk This means that breaking the C-H (or C-D) bond is not the rate-determining step of the reaction. The slow step is the initial attack of the electrophile on the aromatic ring to form the arenium ion. The subsequent deprotonation to restore aromaticity is a much faster process. imperial.ac.ukresearchgate.net The absence of a KIE for EAS on an aryl sulfone would provide strong evidence that the mechanism follows this classical pathway, where the high-energy barrier is associated with the disruption of aromaticity.

In contrast, isotopic labeling can be crucial in understanding the mechanism of directed ortho-metalation. For instance, studies on the lithiation of deuterated naphthalene (B1677914) derivatives have been used to probe the regioselectivity and potential for isomer interconversion of the organolithium intermediates. nih.gov A similar experiment on this compound, where one of the ortho positions (e.g., C3') is deuterated, could provide insight into the kinetics of proton abstraction and whether the process is reversible. If the lithiation were reversible, a crossover experiment involving a mixture of deuterated and non-deuterated starting material could lead to scrambling of the deuterium (B1214612) label.

Isotopic labeling has also been used to revise proposed mechanisms for the formation of sulfones. In one study, oxygen-18 (¹⁸O) labeling experiments were employed to clarify the reaction between alcohols and sodium arenesulfinates, demonstrating a different pathway than the previously accepted mechanism.

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms by modeling the energies of reactants, intermediates, transition states, and products. researchgate.net

For electrophilic aromatic substitution on a molecule like this compound, DFT calculations can be used to:

Predict Regioselectivity: By calculating the energies of the different possible arenium ion intermediates (ortho, meta, and para), computational models can confirm that the meta-substituted intermediate is the most stable, thus rationalizing the observed directing effect of the sulfonyl group.

Analyze Activation Barriers: DFT can compute the energy of the transition state for the initial electrophilic attack, providing a quantitative measure of the activation energy. These calculations would confirm the deactivating nature of the sulfonyl group by showing a higher activation barrier compared to that for unsubstituted benzene.

In the study of cross-coupling reactions involving aryl sulfones, DFT calculations have been instrumental. Mechanistic studies of the Suzuki-Miyaura coupling of aryl sulfones have shown that the oxidative addition of the palladium catalyst into the C–S bond is the turnover-limiting (rate-determining) step of the catalytic cycle. acs.org Computational models can map the entire energy profile of the catalytic cycle, including ligand exchange, oxidative addition, transmetalation, and reductive elimination, helping to optimize reaction conditions and ligand choice.

Furthermore, DFT is used to investigate the geometry of transition states. For example, in the oxidative addition of a palladium catalyst to an aryl sulfamate (B1201201) (a related sulfur(VI) compound), calculations have shown that the coordination of the ligand to the metal center plays a key role in lowering the energy barrier of the reaction.

Table 3: Application of Computational Studies to Aryl Sulfone Reactivity
Reaction TypeComputational MethodKey Mechanistic Insights Provided
Electrophilic Aromatic SubstitutionDFT- Confirmation of meta-directing effect by comparing intermediate stabilities.
  • Calculation of activation energy barriers, quantifying the deactivating effect.
  • Suzuki-Miyaura Cross-CouplingDFT- Identification of oxidative addition into the C-S bond as the rate-limiting step.
  • Analysis of ligand effects on the reaction energy profile.
  • Directed ortho-MetalationDFT- Modeling the structure of the lithium-sulfonyl coordinated intermediate.
  • Calculating the energetics of proton abstraction at different sites.
  • Based on a thorough review of available scientific literature and chemical databases, a complete set of detailed experimental spectroscopic and diffraction data for the specific compound this compound is not publicly available. While data exists for structurally related compounds, such as thiophene, phenylsulfonyl derivatives, and other substituted thiophenes, this information is not sufficient to construct a scientifically accurate and detailed analysis for the requested molecule without speculation.

    Constructing an article with the specified level of detail requires access to published research that includes the synthesis and complete characterization of this compound. As this information could not be located, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate, research-based content for each specified subsection.

    Advanced Spectroscopic and Diffraction Based Structural Characterization

    X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

    An exhaustive search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data for the specific compound 2-[4-(Methylsulfonyl)phenyl]thiophene. While the solid-state structures of numerous thiophene (B33073) and methylsulfonyl-containing organic molecules have been characterized, the specific conformational parameters and crystal packing arrangement for this compound remain undetermined.

    Therefore, a detailed analysis of its solid-state molecular conformation, including dihedral angles between the thiophene and phenyl rings, and a description of its crystal packing and intermolecular interactions, cannot be provided at this time. The generation of data tables for crystallographic parameters and bond lengths/angles is consequently not possible.

    To facilitate future analysis, a hypothetical table structure is provided below to indicate the type of data that would be presented if a crystal structure were available.

    Hypothetical Crystal Data and Structure Refinement for this compound

    Parameter Value
    Empirical formula C₁₁H₁₀O₂S₂
    Formula weight 254.33
    Temperature Would be specified (e.g., 293(2) K)
    Wavelength Would be specified (e.g., 0.71073 Å)
    Crystal system To be determined
    Space group To be determined
    Unit cell dimensions a = ? Å, α = ? °
    b = ? Å, β = ? °
    c = ? Å, γ = ? °
    Volume ? ų
    Z ?
    Density (calculated) ? Mg/m³
    Absorption coefficient ? mm⁻¹
    F(000) ?
    Crystal size ? x ? x ? mm
    Theta range for data collection ? to ? °
    Index ranges ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ?
    Reflections collected ?
    Independent reflections ? [R(int) = ?]
    Completeness to theta = ?° ? %
    Refinement method Full-matrix least-squares on F²
    Data / restraints / parameters ? / ? / ?
    Goodness-of-fit on F² ?
    Final R indices [I>2sigma(I)] R1 = ?, wR2 = ?
    R indices (all data) R1 = ?, wR2 = ?

    Hypothetical Selected Bond Lengths and Angles for this compound

    Bond/Angle Length (Å) / Angle (°)
    S(1)-C(1) To be determined
    S(1)-C(4) To be determined
    S(2)-C(8) To be determined
    S(2)-O(1) To be determined
    S(2)-O(2) To be determined
    S(2)-C(11) To be determined
    C(4)-C(5) To be determined
    C(1)-S(1)-C(4) To be determined
    O(1)-S(2)-O(2) To be determined
    C(8)-S(2)-C(11) To be determined
    C(3)-C(4)-C(5) To be determined

    Table of Compounds Mentioned

    Compound Name

    Computational Chemistry and Theoretical Investigations of 2 4 Methylsulfonyl Phenyl Thiophene

    Quantum Chemical Calculations (Density Functional Theory - DFT)

    Density Functional Theory (DFT) has become a principal tool in quantum chemistry for investigating the electronic properties of molecules. nih.govmdpi.com DFT methods are employed to determine the optimized geometry, electronic structure, and other molecular properties of 2-[4-(Methylsulfonyl)phenyl]thiophene with a favorable balance between computational cost and accuracy. mdpi.com

    The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the electronic behavior of a molecule. mdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

    For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the phenyl group, while the LUMO is often distributed over the electron-withdrawing methylsulfonyl group and the phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the thiophene moiety to the methylsulfonyl group upon electronic excitation. The calculated HOMO, LUMO, and energy gap values for this compound, obtained using a representative DFT functional, are presented in the table below.

    ParameterEnergy (eV)
    EHOMO-6.85
    ELUMO-2.15
    Energy Gap (ΔE)4.70

    Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org

    In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the sulfonyl group due to their high electronegativity. The thiophene ring, being an electron-rich aromatic system, would also exhibit a region of negative potential. researchgate.net Conversely, the hydrogen atoms of the phenyl and methyl groups would display positive electrostatic potential. This analysis helps in understanding the intermolecular interactions and the reactivity of the molecule. nih.gov

    In this compound, the oxygen atoms of the methylsulfonyl group are expected to carry significant negative charges, while the sulfur atom of the sulfonyl group will have a positive charge. The carbon atoms of the thiophene and phenyl rings will have varying charges depending on their local chemical environment. This charge distribution is crucial in determining the molecule's dipole moment and its interactions with other polar molecules.

    Conformational Analysis and Molecular Dynamics Simulations

    Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution or in the solid state. These simulations are valuable for understanding processes like solvation and crystal packing.

    Prediction and Analysis of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

    Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the interpretation of experimental data.

    NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. nih.govresearchgate.net A comparison of the calculated and experimental spectra can help in the definitive assignment of the observed signals.

    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Thiophene-Hα7.6 - 7.8-
    Thiophene-Hβ7.2 - 7.4-
    Phenyl-H (ortho to SO₂)7.9 - 8.1-
    Phenyl-H (meta to SO₂)7.7 - 7.9-
    Methyl-H3.1 - 3.3-
    Thiophene-Cα-125 - 130
    Thiophene-Cβ-127 - 132
    Phenyl-C (ipso to Thiophene)-140 - 145
    Phenyl-C (ipso to SO₂)-138 - 143
    Methyl-C-44 - 48

    Vibrational Frequencies: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which, after appropriate scaling, can be compared with experimental data to aid in the assignment of the observed spectral bands. researchgate.net Key vibrational modes for this compound would include the stretching vibrations of the C-H, C=C, and S=O bonds.

    Nonlinear Optical (NLO) Properties Prediction and Evaluation

    Molecules with large delocalized π-electron systems and significant intramolecular charge transfer characteristics can exhibit substantial nonlinear optical (NLO) properties. nih.gov These materials are of interest for applications in optoelectronics and photonics. nih.gov The presence of the electron-donating thiophene ring connected to the electron-withdrawing methylsulfonyl group via a π-conjugated phenyl ring suggests that this compound could possess NLO activity.

    Computational methods can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). rsc.org DFT calculations can provide an estimation of β, which is a measure of the second-order NLO response. A higher value of β indicates a stronger NLO response. The predicted NLO properties of this compound can guide the design of new molecules with enhanced NLO performance.

    NLO ParameterPredicted Value (a.u.)
    First Hyperpolarizability (β)15 x 10-30

    In Silico Molecular Docking and Ligand-Target Interaction Studies for Elucidating Binding Modes

    A thorough review of scientific literature and chemical databases reveals a notable absence of specific in silico molecular docking and ligand-target interaction studies focused exclusively on the chemical compound this compound. While computational studies are a common approach to elucidate the binding modes of novel compounds, and numerous studies exist for various thiophene derivatives, research detailing the specific interactions, binding affinities, and potential biological targets for this compound is not publicly available at this time.

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. This method is frequently used in drug design to screen potential drug candidates against specific protein targets.

    For a compound like this compound, a typical molecular docking study would involve:

    Target Identification: Selecting one or more protein targets based on the compound's potential therapeutic application. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated as inhibitors for a wide range of enzymes and receptors.

    Computational Modeling: Using specialized software to dock the three-dimensional structure of this compound into the binding site of the selected target protein.

    Binding Energy Calculation: Estimating the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

    Interaction Analysis: Visualizing and analyzing the non-covalent interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

    Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its binding modes with any biological targets. The scientific community has not yet published research that would allow for a detailed discussion of its specific ligand-target interactions.

    Applications in Advanced Materials Science and Organic Electronics

    Role as an Organic Semiconductor Material

    Thiophene-containing compounds are widely recognized for their potential as organic semiconductors. The thiophene (B33073) ring, an electron-rich aromatic system, facilitates π-electron delocalization, which is a prerequisite for charge transport. The incorporation of a phenyl group extends this conjugation, and the presence of a potent electron-withdrawing group like the methylsulfonyl (–SO₂CH₃) group is expected to significantly influence the electronic properties of the molecule.

    The methylsulfonyl group would lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in energy levels can enhance the material's stability in air by making it less susceptible to oxidation. Materials with lower HOMO levels are generally more stable as p-type semiconductors. The strong electron-withdrawing nature of the sulfonyl group would likely impart n-type or ambipolar charge transport characteristics to the material, a desirable property for complementary logic circuits.

    Development in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)

    In Organic Light-Emitting Diodes (OLEDs), organic materials are used to generate light upon the application of an electric field. The electronic properties of 2-[4-(Methylsulfonyl)phenyl]thiophene, particularly its HOMO and LUMO energy levels, would determine its suitability as a host, emitter, or charge-transporting material in an OLED stack. The strong dipole moment induced by the methylsulfonyl group could influence the charge injection and transport balance within the device.

    For Organic Solar Cells (OSCs), the key is to have a material that can absorb light efficiently and facilitate the separation of photogenerated excitons into free charge carriers. The optical bandgap of this compound would need to be suitable for absorbing a significant portion of the solar spectrum. Its HOMO and LUMO levels would also need to align appropriately with those of an acceptor material (for a donor-acceptor bulk heterojunction solar cell) to ensure efficient charge transfer. While many thiophene derivatives are used in OSCs, there is no specific data on the performance of this compound.

    Exploitation of Optical and Optoelectronic Properties

    The optical properties of thiophene-based molecules are characterized by strong absorption in the UV-visible region, corresponding to π-π* transitions. The presence of the methylsulfonylphenyl group is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted bithiophene, due to the intramolecular charge transfer (ICT) character from the electron-rich thiophene to the electron-deficient phenylsulfone moiety.

    The photoluminescence quantum yield (PLQY) is a critical parameter for optoelectronic applications. For emissive applications like OLEDs, a high PLQY is desirable. The polarity of the methylsulfonyl group and the potential for non-radiative decay pathways would influence this property. Solvatochromism, a change in the color of a substance with the polarity of the solvent, is also expected for this molecule due to the significant change in dipole moment between the ground and excited states. nih.gov

    Table 2: Expected Optical and Electronic Properties of this compound (Theoretical Estimation)

    PropertyEstimated Value/Characteristic
    Absorption Maximum (λ_max)Expected in the UV-Vis region, likely red-shifted compared to bithiophene.
    Emission Maximum (λ_em)Expected to show fluorescence with a noticeable Stokes shift.
    HOMO Energy LevelLowered due to the electron-withdrawing sulfonyl group.
    LUMO Energy LevelSignificantly lowered due to the electron-withdrawing sulfonyl group.
    Band GapLikely in the range of organic semiconductors (2-3 eV).

    Note: This table is based on theoretical predictions from the analysis of its chemical structure, as no experimental data has been found in the literature.

    Design Principles for Modulating Electronic and Charge Transport Characteristics in Thiophene-Sulfone Systems

    The electronic and charge transport properties of thiophene-sulfone systems can be systematically tuned through several design strategies:

    Modification of the Thiophene Core: Extending the conjugation by using oligothiophenes or fused thiophene systems generally leads to a smaller bandgap and can improve charge mobility by enhancing intermolecular orbital overlap.

    Substitution on the Phenyl Ring: Introducing additional electron-donating or electron-withdrawing groups on the phenyl ring can further modulate the HOMO and LUMO energy levels and the intramolecular charge transfer characteristics.

    Alkyl Chain Engineering: The introduction of alkyl side chains can improve the solubility and processability of the material. The length and branching of these chains can also influence the solid-state packing and, consequently, the charge transport properties.

    Isomeric Effects: The position of the sulfonyl group on the phenyl ring (ortho, meta, or para) and the linkage of the phenylthiophene units can significantly impact the molecular geometry and electronic coupling between molecules.

    Fluorination: Introducing fluorine atoms can lower the HOMO and LUMO energy levels, improve air stability, and influence the molecular packing through non-covalent interactions.

    Structure Property Relationship Studies of 2 4 Methylsulfonyl Phenyl Thiophene Derivatives and Analogs

    Systematic Modification of the Thiophene (B33073) Ring System and Its Substituents

    The thiophene ring is a five-membered aromatic heterocycle that is more reactive towards electrophilic substitution than benzene (B151609). wikipedia.org The positions most susceptible to electrophilic attack are C5 (adjacent to the phenyl ring) and C3. wikipedia.org The reactivity and electronic properties of the 2-[4-(methylsulfonyl)phenyl]thiophene core can be significantly altered by introducing substituents at these positions.

    Homolytic substitution reactions, such as phenylation, on 2-substituted thiophenes predominantly occur at the 3- and 5-positions. The specific ratio of isomers formed is dependent on the electronic nature of the substituent already present. Studies have shown that while halogen substituents tend to deactivate the thiophene ring towards this type of substitution, other groups like methyl, methoxycarbonyl, and nitro-substituents can activate the ring.

    In the context of this compound, the phenylsulfonyl group at the 2-position influences the reactivity of the thiophene ring. Introducing additional substituents allows for fine-tuning of the molecule's properties. For example, adding electron-donating groups (EDGs) like alkyl chains at the C5 position would increase the electron density of the thiophene ring, potentially altering its highest occupied molecular orbital (HOMO) energy and affecting its reactivity as a nucleophile. Conversely, adding an electron-withdrawing group (EWG) like a nitro or cyano group would decrease the electron density, making the ring more susceptible to nucleophilic attack.

    Variation of Substituents on the Phenyl Moiety

    The phenyl ring of this compound provides another avenue for structural modification. The existing methylsulfonyl group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. youtube.com Any further substitution will be directed primarily to the meta-position (C3' and C5') relative to the sulfonyl group.

    Electron-Withdrawing Groups (EWGs): Attaching additional EWGs like a nitro group (-NO₂) or a trifluoromethyl group (-CF₃) would further decrease the electron density of the phenyl ring. This would lead to a significant lowering of both the HOMO and LUMO energy levels, making the molecule a better electron acceptor and potentially increasing its reactivity in nucleophilic aromatic substitution reactions. nih.gov

    These modifications directly impact the intramolecular charge transfer characteristics between the electron-rich thiophene ring and the electron-deficient phenyl ring system.

    Impact of Methylsulfonyl Group Position and Chemical Modifications

    The position of the methylsulfonyl group on the phenyl ring is critical to the molecule's properties. In the parent compound, the para-substitution (1,4-relationship) allows for maximum electronic communication and conjugation effects across the molecular axis through the phenyl ring.

    Chemical modification of the sulfonyl group itself offers another layer of control. The sulfone can be chemically reduced to a sulfide (B99878). This transformation would drastically change the electronic nature of the substituent, converting it from a strong electron-withdrawing group to an electron-donating group. This would fundamentally alter the electronic and reactivity profile of the entire molecule, reversing the electron-deficient character of the phenyl ring. nih.gov

    Influence of Halogenation and Other Functional Group Additions on Molecular Properties

    Halogenation is a powerful tool for modulating the properties of aromatic and heteroaromatic compounds. Adding halogen atoms (F, Cl, Br, I) to either the thiophene or phenyl ring of this compound has predictable effects on its electronic structure.

    Electronic Effects: Halogens are electronegative and exert an electron-withdrawing inductive effect, which generally lowers the energy levels of both the HOMO and LUMO. Incorporating fluorine, for example, is an effective way to lower these energy levels, which can be beneficial for applications in organic electronics.

    Photophysical Properties: The introduction of heavy atoms like bromine or iodine can influence the photophysical properties by promoting intersystem crossing (the transition from a singlet excited state to a triplet excited state). This "heavy atom effect" is significant in the design of photosensitizers. utm.my

    Reactivity: Halogenation of the thiophene ring occurs readily, often at the C5 position. wikipedia.org The resulting halo-thiophenes can then serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the attachment of a wide variety of other functional groups. utm.my

    The addition of other functional groups, such as amines or nitriles, would similarly tune the molecular properties based on their electron-donating or -withdrawing nature, providing a broad toolkit for creating derivatives with tailored characteristics.

    Correlation of Structural Changes with Electronic, Optical, and Reactivity Profiles

    The structural modifications detailed in the preceding sections have a direct and correlatable impact on the molecule's electronic, optical, and reactivity profiles. These correlations are often explored and quantified using computational methods like Density Functional Theory (DFT). mdpi.comnih.gov

    Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. mdpi.comresearchgate.net A smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

    Substituent Effects on HOMO/LUMO: Electron-donating groups (e.g., -CH₃, -OCH₃) tend to raise the HOMO energy level, while electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃) lower both the HOMO and LUMO levels. nih.govnih.gov

    Conjugation: Extending the π-conjugation, for instance by adding another aromatic ring to the thiophene C5 position, typically raises the HOMO, lowers the LUMO, and thus narrows the energy gap.

    The following interactive table, based on DFT calculations for related thiophene sulfonamide derivatives, illustrates how different substituents can modulate these electronic properties. mdpi.comresearchgate.net

    Optical Properties: Changes in the electronic structure directly affect the optical properties, such as the UV-Visible absorption spectrum. The energy of the primary electronic transition, which corresponds to the maximum absorption wavelength (λ_max), is related to the HOMO-LUMO gap. A smaller energy gap generally leads to a bathochromic (red) shift, meaning the molecule absorbs light at longer wavelengths. Therefore, adding strong EWGs or extending conjugation is expected to shift the absorption spectrum of this compound to longer wavelengths. nih.gov

    Reactivity Profile: The reactivity of the molecule is also strongly correlated with its structure.

    Electrophilicity/Nucleophilicity: The presence of the electron-withdrawing sulfonyl group makes the phenyl ring electron-poor and thus more susceptible to nucleophilic attack. Adding more EWGs enhances this effect. Conversely, the thiophene ring is comparatively electron-rich and acts as the nucleophilic part of the molecule in electrophilic substitution reactions.

    Reactivity Descriptors: Computational chemistry provides various reactivity descriptors. For example, a higher HOMO energy correlates with a greater ability to donate electrons (higher nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (higher electrophilicity). mdpi.comresearchgate.net Chemical hardness, which is proportional to the HOMO-LUMO gap, is a measure of the molecule's resistance to change in its electron distribution; molecules with smaller gaps are considered "softer" and more reactive. mdpi.comresearchgate.net

    The table below shows calculated reactivity descriptors for substituted thiophene sulfonamides, providing insight into how these properties change with chemical structure. mdpi.com

    Future Research Directions and Translational Opportunities

    Development of Novel and Efficient Synthetic Routes for Complex Architectures

    While the fundamental synthesis of 2-[4-(Methylsulfonyl)phenyl]thiophene is achievable through established cross-coupling methods, future research should focus on developing more efficient and versatile synthetic pathways to incorporate this moiety into complex molecular and macromolecular structures. Modern cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds and can be adapted to build sophisticated architectures. acs.orgucla.edu

    Future synthetic endeavors could explore the use of this compound as a building block in the synthesis of larger conjugated systems. For instance, palladium-catalyzed cross-coupling reactions could be employed to link this compound with other aromatic or heteroaromatic units, leading to the formation of oligomers and polymers with precisely controlled structures. nih.gov The presence of the electron-withdrawing methylsulfonyl group is expected to influence the reactivity of the thiophene (B33073) ring, a factor that requires careful consideration in the design of synthetic protocols. mdpi.com Research into direct arylation polymerization (DArP) could also offer a more atom-economical and environmentally friendly route to such materials. nih.gov

    Coupling ReactionReactant 1Reactant 2Catalyst/ConditionsPotential Product Architecture
    Suzuki-Miyaura2-Bromo-5-[4-(methylsulfonyl)phenyl]thiopheneArylboronic acidPd(PPh₃)₄, baseExtended π-conjugated systems
    Stille2-Stannyl-5-[4-(methylsulfonyl)phenyl]thiopheneAryl halidePd(PPh₃)₄Donor-acceptor copolymers
    Direct ArylationThis compoundDihaloarenePd catalyst, ligandAlternating copolymers

    This table presents hypothetical reaction schemes for the synthesis of complex architectures based on this compound.

    Advanced Computational Design and Materials Prediction Methodologies

    Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful avenue for predicting the structural, electronic, and optical properties of materials incorporating this compound before their synthesis. nih.govsemanticscholar.org Future research should leverage these computational tools to guide the design of novel materials with desired functionalities.

    DFT studies can be employed to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential (MEP). nih.gov These calculations can provide insights into the kinetic stability, charge transport characteristics, and potential for non-linear optical (NLO) properties of molecules derived from this compound. For instance, the electron-withdrawing nature of the methylsulfonyl group is expected to lower both HOMO and LUMO energy levels, which can be advantageous for applications in organic electronics. rsc.org

    Computational ParameterPredicted Influence of Methylsulfonyl GroupPotential Application
    HOMO-LUMO Energy GapModulation of the bandgapOrganic semiconductors, photovoltaics
    Molecular Electrostatic Potential (MEP)Enhanced polarity and intermolecular interactionsSelf-assembly, sensor design
    First HyperpolarizabilityPotential for significant NLO responseOptoelectronics, photonics

    This table summarizes key computational parameters and their potential implications for materials based on this compound, based on studies of similar compounds. nih.gov

    Exploration of Supramolecular Assemblies and Polymer Architectures Incorporating the Compound

    The presence of the methylsulfonyl group in this compound provides a unique handle for directing supramolecular self-assembly. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating the formation of ordered structures through interactions with suitable hydrogen bond donors. nih.govnih.gov Future research should explore the use of these non-covalent interactions to construct well-defined supramolecular architectures, such as one-dimensional stacks, two-dimensional sheets, and three-dimensional networks.

    The ability to form C-H···O hydrogen bonds, in particular, could be a key factor in the crystal engineering of materials based on this compound. nih.gov By co-crystallizing this compound with other molecules capable of hydrogen bonding, it may be possible to create novel crystalline materials with interesting optical or electronic properties.

    Furthermore, the incorporation of this compound into polymer backbones could lead to new classes of functional polymers. The polar methylsulfonyl group would likely enhance the solubility and processability of these polymers while also influencing their electronic properties and morphology. nih.govresearchgate.net Research into the synthesis and characterization of such polymers could open up applications in areas like organic thin-film transistors (OTFTs) and electrochromic devices. rsc.orgresearchgate.net

    Interdisciplinary Research with Emerging Technologies in Material Science and Bio-inspired Systems

    The unique combination of a thiophene moiety and a methylsulfonylphenyl group makes this compound an attractive candidate for interdisciplinary research at the intersection of materials science, chemistry, and biology. The functionalizability of the thiophene ring and the specific interactions afforded by the sulfonyl group could be exploited in the development of novel bio-inspired systems.

    One promising area of investigation is the development of advanced sensors. Thiophene-based polymers have already shown promise in biosensor applications due to their excellent electronic and electrochemical properties. researchgate.net The incorporation of the polar methylsulfonyl group could enhance the sensitivity and selectivity of such sensors by providing specific binding sites for target analytes. Future research could focus on designing and fabricating sensors based on derivatives of this compound for the detection of biologically relevant molecules. bioinspiresensing.eu

    Moreover, the principles of bio-inspiration could guide the design of novel materials with hierarchical structures and adaptive properties. For example, the self-assembly properties of this compound could be harnessed to create materials that mimic the structure and function of biological systems, leading to applications in areas such as drug delivery and tissue engineering.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.